molecular formula C16H22N2O6 B13226278 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid

Cat. No.: B13226278
M. Wt: 338.36 g/mol
InChI Key: KVSMROPQUPYFQW-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Deprotection of Boc Group: Formation of the free amine.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid involves the protection and deprotection of amine groups. The Boc group protects the amine during synthetic steps and can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions . This compound can interact with various molecular targets and pathways, depending on its specific application in research or industry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid is unique due to the presence of the nitro group, which can be selectively reduced to an amine, providing additional functionalization options. The tert-butoxycarbonyl group offers protection during synthetic steps, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C16H22N2O6/c1-15(2,3)24-14(21)17-12(16(4,5)13(19)20)10-7-6-8-11(9-10)18(22)23/h6-9,12H,1-5H3,(H,17,21)(H,19,20)

InChI Key

KVSMROPQUPYFQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(C)(C)C(=O)O

Origin of Product

United States

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